N'-[(1E)-1-(3-iodophenyl)ethylidene]-4-(morpholin-4-ylmethyl)benzohydrazide
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Overview
Description
N’-[(1E)-1-(3-IODOPHENYL)ETHYLIDENE]-4-[(MORPHOLIN-4-YL)METHYL]BENZOHYDRAZIDE is a chemical compound with the molecular formula C20H22IN3O2. It has a molecular weight of 463.312 Da and is known for its unique structure, which includes an iodophenyl group and a morpholinylmethyl group
Preparation Methods
The synthesis of N’-[(1E)-1-(3-IODOPHENYL)ETHYLIDENE]-4-[(MORPHOLIN-4-YL)METHYL]BENZOHYDRAZIDE typically involves the condensation of 3-iodobenzaldehyde with 4-(morpholin-4-ylmethyl)benzohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process . Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
N’-[(1E)-1-(3-IODOPHENYL)ETHYLIDENE]-4-[(MORPHOLIN-4-YL)METHYL]BENZOHYDRAZIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodophenyl group can undergo substitution reactions, where the iodine atom is replaced by other functional groups using reagents like sodium azide or organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N’-[(1E)-1-(3-IODOPHENYL)ETHYLIDENE]-4-[(MORPHOLIN-4-YL)METHYL]BENZOHYDRAZIDE has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(3-IODOPHENYL)ETHYLIDENE]-4-[(MORPHOLIN-4-YL)METHYL]BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
N’-[(1E)-1-(3-IODOPHENYL)ETHYLIDENE]-4-[(MORPHOLIN-4-YL)METHYL]BENZOHYDRAZIDE can be compared with other similar compounds, such as:
N’-[(1E)-1-(3-Iodophenyl)ethylidene]-4-methoxybenzohydrazide: This compound has a similar structure but with a methoxy group instead of a morpholinylmethyl group.
N’-[(1E)-1-(3-Iodophenyl)ethylidene]-4-(4-morpholinylmethyl)benzohydrazide: This compound shares the same core structure but may have different substituents.
The uniqueness of N’-[(1E)-1-(3-IODOPHENYL)ETHYLIDENE]-4-[(MORPHOLIN-4-YL)METHYL]BENZOHYDRAZIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H22IN3O2 |
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Molecular Weight |
463.3 g/mol |
IUPAC Name |
N-[(E)-1-(3-iodophenyl)ethylideneamino]-4-(morpholin-4-ylmethyl)benzamide |
InChI |
InChI=1S/C20H22IN3O2/c1-15(18-3-2-4-19(21)13-18)22-23-20(25)17-7-5-16(6-8-17)14-24-9-11-26-12-10-24/h2-8,13H,9-12,14H2,1H3,(H,23,25)/b22-15+ |
InChI Key |
SUAUNLGABXLGLF-PXLXIMEGSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=C(C=C1)CN2CCOCC2)/C3=CC(=CC=C3)I |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)CN2CCOCC2)C3=CC(=CC=C3)I |
Origin of Product |
United States |
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